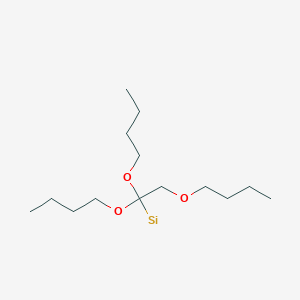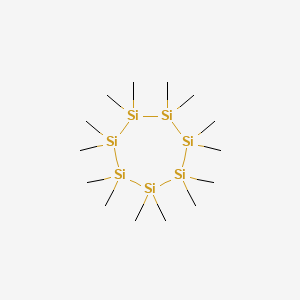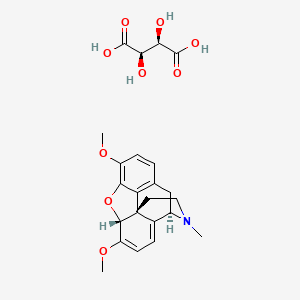
Thebaine tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thebaine tartrate is a derivative of thebaine, an opiate alkaloid found in the opium poppy (Papaver somniferum). Thebaine itself is chemically similar to both morphine and codeine but has stimulatory rather than depressant effects. This compound is not used therapeutically but serves as a precursor for the synthesis of various pharmaceutical compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thebaine is typically extracted from the opium poppy and then converted into thebaine tartrate through a series of chemical reactions. The extraction process involves the use of solvents like ethanol and chloroform to isolate thebaine from the plant material . Thebaine is then reacted with tartaric acid under controlled conditions to form this compound. The reaction is typically carried out in an aqueous medium at a slightly elevated temperature to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of thebaine from opium poppies, followed by its conversion to this compound. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Thebaine tartrate undergoes various chemical reactions, including:
Reduction: Reduction of thebaine can yield compounds like dihydrothebaine.
Substitution: Thebaine can undergo substitution reactions to form derivatives like buprenorphine and etorphine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peroxy acids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various alkylating agents and catalysts are used for substitution reactions.
Major Products Formed:
Oxymorphone: A potent analgesic.
Naloxone: An opioid antagonist used to counteract opioid overdose.
Buprenorphine: A partial agonist used in opioid addiction treatment.
Aplicaciones Científicas De Investigación
Thebaine tartrate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various opioid derivatives.
Biology: Studied for its interactions with opioid receptors and its effects on the central nervous system.
Medicine: Serves as a precursor for the synthesis of important pharmaceuticals like oxycodone and naloxone.
Industry: Used in the production of semi-synthetic opioids for pain management and addiction treatment.
Mecanismo De Acción
Thebaine tartrate exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as a precursor to various opioid compounds that bind to μ-opioid receptors, leading to analgesic and stimulatory effects . The molecular targets include the μ-opioid receptor, κ-opioid receptor, and δ-opioid receptor . The pathways involved in its mechanism of action include the inhibition of adenylate cyclase activity and modulation of neurotransmitter release .
Comparación Con Compuestos Similares
Morphine: A potent analgesic with depressant effects.
Codeine: A less potent analgesic used for mild to moderate pain.
Oxycodone: A semi-synthetic opioid derived from thebaine, used for moderate to severe pain.
Uniqueness of Thebaine Tartrate: this compound is unique in its stimulatory effects compared to the depressant effects of morphine and codeine. It serves as a versatile precursor for the synthesis of various opioid derivatives, making it valuable in pharmaceutical research and production .
Propiedades
Número CAS |
15358-06-2 |
|---|---|
Fórmula molecular |
C23H27NO9 |
Peso molecular |
461.5 g/mol |
Nombre IUPAC |
(4R,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C19H21NO3.C4H6O6/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20;5-1(3(7)8)2(6)4(9)10/h4-7,13,18H,8-10H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t13-,18+,19+;1-,2-/m11/s1 |
Clave InChI |
SRTMESYUHNZYJG-RQJCEIHKSA-N |
SMILES isomérico |
CN1CC[C@]23[C@@H]4C(=CC=C2[C@H]1CC5=C3C(=C(C=C5)OC)O4)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CN1CCC23C4C(=CC=C2C1CC5=C3C(=C(C=C5)OC)O4)OC.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



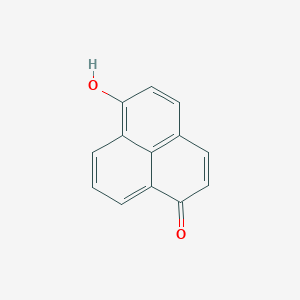
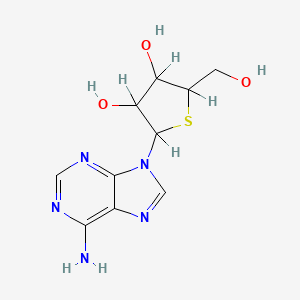
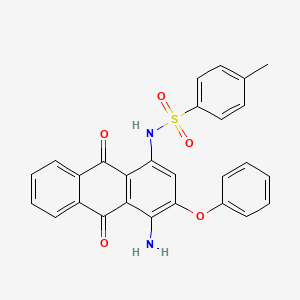

![4-[5-(3,5-ditert-butylphenyl)-1-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyrazol-3-yl]benzoic acid;dihydrochloride](/img/structure/B13730657.png)
![Methyl 5-(4-fluorophenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13730674.png)
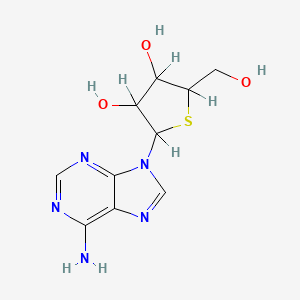
![5-[3-(trimethylsilyl)phenyl]-1H-pyrazole](/img/structure/B13730680.png)
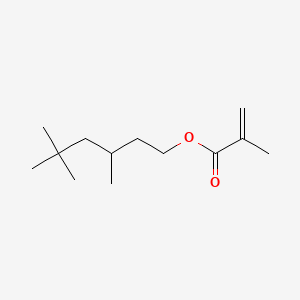
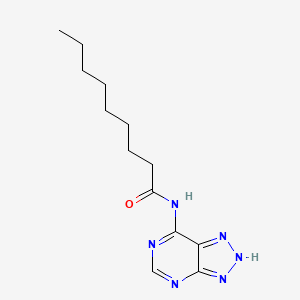
![8-Azabicyclo[3.2.1]oct-8-yloxy,1,5-dimethyl-3-oxo-](/img/structure/B13730697.png)
